molecular formula C12H16ClN3O3 B7464807 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide

4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide

Cat. No. B7464807
M. Wt: 285.73 g/mol
InChI Key: OFCCFFQHRWLVPP-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. DMNQ is a redox-active compound that can generate reactive oxygen species (ROS), which makes it a valuable tool for studying oxidative stress and related pathways.

Mechanism of Action

4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide generates ROS through a redox cycling mechanism that involves the transfer of electrons between 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide and cellular components such as NADH and NADPH. This leads to the production of superoxide anion, hydrogen peroxide, and other ROS, which can cause oxidative damage to cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects:
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide has been shown to induce a variety of biochemical and physiological effects, including mitochondrial dysfunction, activation of stress signaling pathways, and induction of apoptosis. 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide has also been shown to induce oxidative damage to cellular components, which can lead to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide in lab experiments is its ability to generate ROS in a controlled manner, which allows for the study of oxidative stress and related pathways. However, 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide also has limitations, including its potential toxicity and the need for careful handling and disposal due to its reactive properties.

Future Directions

There are several future directions for research on 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide, including the development of new derivatives with improved properties, the study of its effects on specific cell types and pathways, and the development of new therapeutic approaches based on its ability to induce oxidative stress and apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanisms underlying 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide-induced oxidative stress and its potential role in the development of various diseases.

Synthesis Methods

The synthesis of 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoyl chloride with N,N-dimethyl-1,3-propanediamine to yield 4-chloro-N,N-dimethyl-3-nitrobenzamide. This intermediate is then reacted with 1,3-dibromo-2-propanol to yield 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide.

Scientific Research Applications

4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide has been used in a variety of scientific research applications, including studies on oxidative stress, mitochondrial dysfunction, and apoptosis. 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide has been shown to induce oxidative stress in a variety of cell types, including cancer cells, and has been used as a tool to study the role of ROS in cancer cell growth and survival.

properties

IUPAC Name

4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O3/c1-15(2)7-3-6-14-12(17)9-4-5-10(13)11(8-9)16(18)19/h4-5,8H,3,6-7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCCFFQHRWLVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide

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